molecular formula C6H4Br2FN B1582199 2,6-Dibromo-4-fluoroaniline CAS No. 344-18-3

2,6-Dibromo-4-fluoroaniline

Cat. No.: B1582199
CAS No.: 344-18-3
M. Wt: 268.91 g/mol
InChI Key: VHPLZFGCNLDYQH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluoroaniline is an organic compound with the molecular formula C6H4Br2FN. It is a halogenated derivative of aniline, characterized by the presence of two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

2,6-Dibromo-4-fluoroaniline has a wide range of applications in scientific research:

Safety and Hazards

2,6-Dibromo-4-fluoroaniline should be handled with care. Ingestion, skin contact, and inhalation should be avoided. Dust formation should be prevented, and the compound should be kept in a dry, cool, and well-ventilated place .

Future Directions

2,6-Dibromo-4-fluoroaniline has potential applications in the synthesis of receptor antagonists for the treatment of allergic rhinitis . A Pd-azobenzene complex based on a similar compound has shown photo-switching properties, suggesting potential applications in optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-fluoroaniline can be synthesized through several methods. One common approach involves the bromination of 4-fluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the initial preparation of 4-fluoroaniline, followed by bromination using bromine or bromine-containing reagents. The reaction is carried out in a solvent such as dichloromethane or acetic acid, with careful temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-fluoroaniline is unique due to the combination of bromine and fluorine atoms on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable in various synthetic and industrial applications. The presence of both bromine and fluorine enhances its reactivity and allows for the formation of a wide range of derivatives .

Properties

IUPAC Name

2,6-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLZFGCNLDYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287631
Record name 2,6-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-18-3
Record name 2,6-Dibromo-4-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 344-18-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of 2,6-Dibromo-4-fluoroaniline?

A1: Determining the crystal structure of a compound like this compound provides valuable information about its three-dimensional arrangement of atoms. This knowledge is crucial for understanding the compound's physical and chemical properties, which can have implications for its potential applications. [] For example, the crystal structure can shed light on the compound's potential for intermolecular interactions, which can influence its solubility, stability, and even its biological activity.

Q2: What are the key structural features of this compound revealed by the crystallographic data?

A2: The crystal structure analysis reveals that this compound crystallizes in the monoclinic crystal system, specifically in the P21/c space group. [] The unit cell dimensions are reported as a = 17.0332(5) Å, b = 4.34070(10) Å, c = 21.9732(5) Å, and β = 109.6910(10)°. [] These parameters define the size and shape of the repeating unit that makes up the crystal lattice. Understanding these structural details can be essential for predicting the compound's behavior in various chemical environments.

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